(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
Description
The compound “(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone” is a heterocyclic hybrid molecule featuring a piperidinyl core linked to two distinct pharmacophores: a 1-methylimidazole sulfonyl group and a 5-methylisoxazole moiety. Its structure combines a sulfonyl-piperidine scaffold with methanone bridges, a design strategy often employed to enhance binding affinity and metabolic stability in drug discovery .
Piperidinyl-sulfonyl intermediates (e.g., 4-(sulfamoyl)piperidine derivatives) are typically synthesized via nucleophilic substitution or coupling reactions, as seen in and . For example, sulfonylation of the imidazole ring (similar to ’s chlorination protocol) may precede conjugation to the piperidine-isoxazole backbone .
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10-12(9-16-22-10)13(19)18-6-3-11(4-7-18)23(20,21)14-15-5-8-17(14)2/h5,8-9,11H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQRZAITMSZJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H-imidazole-2-sulfonyl Chloride
The 1-methylimidazole-2-sulfonyl group is introduced via sulfonation of 1-methyl-1H-imidazole. This step typically employs chlorosulfonic acid ($$ \text{ClSO}_{3}\text{H} $$) under controlled temperatures (0–5°C) to avoid over-sulfonation. The reaction proceeds via electrophilic aromatic substitution, yielding 1-methyl-1H-imidazole-2-sulfonyl chloride as a hygroscopic intermediate.
Reaction Conditions :
- Reagents : 1-Methyl-1H-imidazole (1.0 eq), chlorosulfonic acid (1.2 eq)
- Solvent : Dichloromethane
- Temperature : 0–5°C
- Yield : 68–72%
Piperidine-4-sulfonamide Intermediate Preparation
The piperidine ring is functionalized at the 4-position through sulfonylation. Piperidine is treated with 1-methyl-1H-imidazole-2-sulfonyl chloride in the presence of a base such as triethylamine ($$ \text{Et}_{3}\text{N} $$) to neutralize HCl byproducts.
Reaction Conditions :
Methanone Linkage via Nucleophilic Acyl Substitution
The final coupling step involves reacting 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine with 5-methylisoxazole-4-carbonyl chloride. This reaction is facilitated by a Lewis acid catalyst, such as aluminum chloride ($$ \text{AlCl}_{3} $$), in an anhydrous environment.
Reaction Conditions :
- Reagents : 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine (1.0 eq), 5-methylisoxazole-4-carbonyl chloride (1.05 eq), $$ \text{AlCl}_{3} $$ (0.1 eq)
- Solvent : Dichloromethane
- Temperature : Reflux (40°C)
- Yield : 65–70%
Optimization of Reaction Parameters
Sulfonation Efficiency
The sulfonation of 1-methyl-1H-imidazole is highly sensitive to temperature. Elevated temperatures (>10°C) lead to polysulfonation byproducts, reducing the yield of the desired mono-sulfonated product. Kinetic studies suggest a reaction time of 2–3 hours maximizes efficiency.
Piperidine Functionalization
Employing THF as the solvent enhances the nucleophilicity of piperidine’s nitrogen, improving sulfonamide formation. Alternative solvents like dimethylformamide (DMF) result in lower yields due to competitive side reactions.
Coupling Reaction Catalysis
The use of $$ \text{AlCl}_{3} $$ in the methanone linkage step accelerates the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon. Catalytic amounts (0.1 eq) prevent excessive HCl generation, which could protonate the piperidine and hinder reactivity.
Characterization and Analytical Data
Spectral Analysis
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :
- IR (KBr) :
Crystallographic Data
Single-crystal X-ray diffraction of related piperidine-4-one derivatives confirms a chair conformation for the piperidine ring, with the sulfonyl and methanone groups occupying equatorial positions.
Challenges and Alternative Approaches
regioselectivity in Sulfonation
Competing sulfonation at the 4- and 5-positions of 1-methylimidazole necessitates precise stoichiometry. Using a slight excess of chlorosulfonic acid (1.2 eq) favors the 2-sulfonyl product.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane 1:4) effectively isolates the final product. Recrystallization from ethanol yields crystals suitable for X-ray analysis.
Industrial-Scale Considerations
Patent literature describes transfer hydrogenation methods for methylating piperidine intermediates using formaldehyde and palladium catalysts under ambient pressure. This approach reduces reliance on hazardous methylating agents like methyl iodide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and imidazole moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole and isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted imidazole and isoxazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, while the piperidine and isoxazole rings can modulate receptor activity. These interactions can lead to changes in cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Key Structural Features :
- The 5-methylisoxazole moiety contributes to lipophilicity and π-π stacking capabilities.
- The methanone bridge between piperidine and isoxazole likely enhances conformational rigidity compared to flexible alkyl chains .
Comparison with Similar Compounds
The compound belongs to a broader class of piperidinyl-isoxazolyl methanones, which are explored for diverse biological activities. Below, we compare its structural and physicochemical properties with analogs from the literature.
Structural Analogues and Substituent Effects
Table 1: Comparison of Structural Features and Physicochemical Properties
Key Observations :
Substituent Diversity: The target compound’s imidazole sulfonyl group distinguishes it from ’s chlorophenyl-piperidine derivatives. The sulfonyl moiety may improve aqueous solubility compared to nitro or chloro substituents, which are strongly electron-withdrawing but more hydrophobic . The 5-methylisoxazole in the target contrasts with ’s 3-substituted isoxazoles (e.g., dichlorophenyl, fluorophenyl).
Synthetic Efficiency :
- Compounds in exhibit high yields (83–84%), suggesting robust coupling methodologies (e.g., amidation or sulfonylation) applicable to the target compound’s synthesis .
Thermal Stability :
- Melting points for chlorinated analogs (e.g., 1d: 188–190°C) are higher than fluorinated (1g: 104–106°C) or furyl-substituted (1h) derivatives, likely due to stronger intermolecular interactions (e.g., halogen bonding) . The target’s methyl and sulfonyl groups may result in intermediate mp values.
Spectroscopic Characterization :
- The imidazole sulfonyl group in the target would produce distinct ¹H NMR shifts (e.g., deshielded protons near the sulfonyl) compared to ’s sulfamoyl-benzenesulfonamides .
Biological Activity
The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone, known for its complex molecular structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 339.43 g/mol. It features a piperidine ring, an imidazole group, and an isoxazole moiety, which are known to contribute to diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.43 g/mol |
| IUPAC Name | (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone |
| Purity | Typically >95% |
The biological activity of this compound can be attributed to its interaction with various molecular targets including enzymes and receptors. The imidazole and piperidine moieties are particularly noteworthy for their roles in modulating biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and metabolic processes respectively.
- Receptor Interaction : It is hypothesized that the compound binds to specific receptors, potentially leading to therapeutic effects similar to other imidazole derivatives.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. These findings suggest that (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone could possess comparable antimicrobial efficacy.
Enzyme Inhibition Studies
In vitro studies have demonstrated that derivatives of this compound can act as potent inhibitors of AChE and urease:
| Compound | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
|---|---|---|
| (4-(sulfonyl)piperidine) | 2.14 ± 0.003 | 0.63 ± 0.001 |
| Control (Thiourea) | 21.25 ± 0.15 | N/A |
These results suggest that the compound may be a promising candidate for developing new treatments for conditions associated with these enzymes.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of synthesized piperidine derivatives against a panel of bacterial strains. The results indicated that several derivatives exhibited significant inhibition zones, particularly against Bacillus subtilis, demonstrating the potential of this compound in treating bacterial infections.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of similar compounds, revealing that they could effectively inhibit AChE and urease with low IC50 values. This suggests potential applications in treating neurodegenerative diseases and managing urea-related disorders.
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer: Synthetic optimization requires stepwise adjustments:
- Solvent selection: Polar aprotic solvents (e.g., THF, DMF) enhance sulfonylation and imidazole ring formation .
- Temperature control: Lower temperatures (0–5°C) reduce side reactions during nucleophilic substitutions .
- Purification: Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (dichloromethane/methanol) improves purity .
- Catalysts: Use tetrabutylammonium fluoride for deprotection steps to minimize byproducts .
Q. Which analytical techniques are most reliable for structural confirmation?
- Methodological Answer: Combine spectroscopic and computational methods:
- NMR (¹H/¹³C): Assign peaks to verify sulfonyl and piperidine linkages (e.g., δ 3.1–3.5 ppm for piperidine protons) .
- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- Infrared spectroscopy (IR): Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .
- X-ray crystallography: Resolve spatial arrangement of the imidazole and isoxazole rings .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer: Strategies include:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH adjustment: Prepare buffered solutions (pH 7.4) to stabilize ionizable groups (e.g., sulfonyl) .
- Surfactants: Add polysorbate-80 or PEG-400 for in vitro assays to prevent aggregation .
Advanced Research Questions
Q. What mechanistic insights explain the sulfonylation step in this compound’s synthesis?
- Methodological Answer: The sulfonylation involves nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride group:
- Intermediate trapping: Use low-temperature NMR to detect sulfonic acid intermediates .
- Kinetic studies: Monitor reaction progress via TLC or HPLC to determine rate constants .
- Computational modeling (DFT): Simulate transition states to identify steric/electronic barriers (e.g., imidazole ring hindrance) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer: Key approaches include:
- Substituent variation: Modify the 5-methylisoxazole group to assess effects on target binding (e.g., fluorination for enhanced lipophilicity) .
- Pharmacophore mapping: Use molecular docking (AutoDock, Schrödinger) to predict interactions with enzymes (e.g., tubulin) .
- In vitro assays: Test analogs against cancer cell lines (e.g., MCF-7) with IC₅₀ comparisons to establish SAR trends .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer: Address discrepancies through:
- Assay standardization: Replicate studies using consistent cell lines (e.g., HEK-293 vs. HeLa) and incubation times .
- Purity validation: Reanalyze compound batches via HPLC (>98% purity) to exclude impurity-driven effects .
- Metabolic stability testing: Use liver microsomes to assess degradation rates, which may explain variability in in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
